Map4K4-IN-3

Description

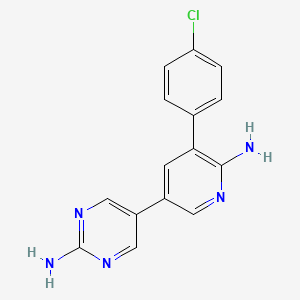

The exact mass of the compound this compound is 297.0781231 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-12-3-1-9(2-4-12)13-5-10(6-19-14(13)17)11-7-20-15(18)21-8-11/h1-8H,(H2,17,19)(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQDIECZAQKQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(N=C3)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401180132 | |

| Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1811510-58-3 | |

| Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811510-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the function of MAP4K4 in the JNK signaling pathway?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that functions as a critical upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a key mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and growth factors, and plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation. This technical guide provides an in-depth overview of the function of MAP4K4 within the JNK cascade, detailing its mechanism of action, upstream activators, and downstream substrates. Furthermore, this guide presents quantitative data from key experiments in structured tables and provides detailed experimental protocols for researchers investigating this pathway.

Introduction to MAP4K4 and the JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade comprising a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK. Activation of this cascade leads to the phosphorylation and activation of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This, in turn, regulates the expression of genes involved in a wide array of cellular processes.

MAP4K4 belongs to the Ste20 family of kinases and acts as a MAP4K, positioning it at the apex of this signaling module. Its involvement in the JNK pathway is crucial for transducing upstream signals into a cellular response.

The Mechanism of MAP4K4-Mediated JNK Activation

MAP4K4 activates the JNK pathway through a direct phosphorylation cascade. Upon activation by upstream signals, such as the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), MAP4K4 phosphorylates and activates downstream MAP3Ks.[1][2]

Several MAP3Ks have been identified as downstream targets of MAP4K4, including MEKK1 (MAP3K1) and TAK1 (MAP3K7).[1][3] Full activation of JNK by MAP4K4 requires both its kinase activity and its C-terminal regulatory domain, which facilitates interaction with downstream kinases like MEKK1.[1][2] Activated MEKK1 or TAK1 then phosphorylates and activates the MAP2Ks, MKK4 (MAP2K4) and MKK7 (MAP2K7).[3][4] These dual-specificity kinases, in turn, phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[4] Activated JNK can then translocate to the nucleus to phosphorylate and activate its targets, including the transcription factor c-Jun.[1]

Signaling Pathway Diagram

Quantitative Data on MAP4K4 Function in the JNK Pathway

The following tables summarize quantitative data from various studies investigating the role of MAP4K4 in JNK signaling.

Table 1: Effect of MAP4K4 Knockdown on JNK Phosphorylation

| Cell Line | Method of Knockdown | Change in JNK Phosphorylation | Reference |

| Human Spermatogonial Stem Cells | siRNA | Significantly decreased | [5] |

| Ovarian Carcinoma (SKOV-3) | siRNA | Highly significant decrease | [6] |

| Hepatocellular Carcinoma (HepG2) | siRNA | Significantly inhibited | [1] |

Table 2: Activity of MAP4K4 Inhibitors on the JNK Pathway

| Inhibitor | Target | IC50 | Effect on JNK Pathway | Reference |

| GNE-495 | MAP4K4 | 3.7 nM | Blocks phosphorylation of JNK and c-Jun | [2][7] |

| SP600125 | JNK | - | Inhibition of JNK phosphorylation leads to similar phenotypic changes as MAP4K4 knockdown | [5][8] |

Table 3: Quantification of JNK-Dependent Reporter Gene Expression

| Reporter Assay | Cell Line | Treatment | Fold Induction of Reporter Activity | Reference |

| AP-1 Luciferase | HEK293 | PMA (Phorbol 12-Myristate 13-Acetate) | Dose-dependent increase | [9] |

| AP-1 Luciferase | HEK293 | PMA + JNK inhibitor V | Inhibition of PMA-induced activity | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of MAP4K4 in the JNK signaling pathway.

siRNA-Mediated Knockdown of MAP4K4

This protocol describes the transient knockdown of MAP4K4 in cultured cells using small interfering RNA (siRNA).

Materials:

-

MAP4K4-specific siRNA and negative control siRNA (e.g., scrambled sequence)

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

Opti-MEM™ Reduced Serum Medium

-

Culture medium appropriate for the cell line

-

6-well plates

-

Cells to be transfected

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation: a. For each well, dilute 50 pmol of MAP4K4 siRNA or negative control siRNA in 250 µL of Opti-MEM™ Medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Analysis: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).

Workflow Diagram:

Western Blotting for Phosphorylated JNK (p-JNK)

This protocol details the detection of phosphorylated JNK by Western blotting to assess the activation state of the JNK pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-JNK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total JNK antibody and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

Co-Immunoprecipitation (Co-IP) of MAP4K4 and JNK

This protocol is for investigating the physical interaction between MAP4K4 and JNK.[5]

Materials:

-

Cell lysis buffer for Co-IP (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Anti-MAP4K4 antibody or anti-JNK antibody for immunoprecipitation

-

Control IgG antibody (from the same species as the IP antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Protocol:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads for 1 hour at 4°C.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-MAP4K4 antibody, anti-JNK antibody, or control IgG overnight at 4°C with rotation. b. Add Protein A/G beads and incubate for 1-3 hours at 4°C with rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against JNK (if MAP4K4 was immunoprecipitated) or MAP4K4 (if JNK was immunoprecipitated) to detect the co-precipitated protein.

AP-1 Luciferase Reporter Assay for JNK Activity

This assay measures the transcriptional activity of AP-1, a downstream target of the JNK pathway, as an indirect readout of JNK activation.[10][11]

Materials:

-

AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

-

Lipofectamine™ 3000 Transfection Reagent

-

Opti-MEM™ Medium

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate the day before transfection.

-

Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using Lipofectamine™ 3000 according to the manufacturer's instructions.

-

Stimulation/Inhibition: After 24 hours, treat the cells with activators (e.g., TNF-α, PMA) or inhibitors (e.g., GNE-495) of the JNK pathway for a specified time.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: a. Add the firefly luciferase substrate to the lysate and measure the luminescence. b. Add the Renilla luciferase substrate and measure the luminescence for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

MAP4K4 is a key upstream kinase in the JNK signaling pathway, playing a crucial role in the cellular response to stress. Its activation of the JNK cascade is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention in diseases such as cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in this field, facilitating further investigation into the intricate role of MAP4K4 in JNK signaling and its potential as a drug target.

References

- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases [mdpi.com]

- 4. Physiological roles of MKK4 and MKK7: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAP4K4/JNK Signaling Pathway Stimulates Proliferation and Suppresses Apoptosis of Human Spermatogonial Stem Cells and Lower Level of MAP4K4 Is Associated with Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Upstream Regulators of the MAP4K4 Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal center Kinase-like Kinase (HGK), is a serine/threonine kinase that functions as a critical node in a variety of cellular signaling pathways. As a member of the Ste20 family of kinases, MAP4K4 is an upstream regulator of several downstream cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and ERK1/2 pathways. Its involvement has been implicated in a wide array of physiological and pathological processes, ranging from cell migration and inflammation to metabolic diseases and cancer. Understanding the upstream regulators that govern MAP4K4 activity is paramount for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the core upstream regulators of the MAP4K4 signaling cascade, presenting quantitative data, detailed experimental protocols, and visual pathway representations.

Data Presentation: Quantitative Analysis of MAP4K4 Regulation

While direct quantitative binding affinities (Kd, Ki) for many endogenous upstream regulators of MAP4K4 are not extensively documented in publicly available literature, significant data exists for synthetic small molecule inhibitors. This information is crucial for the development of targeted therapeutic strategies.

Table 1: Quantitative Inhibition Data for Small Molecule Inhibitors of MAP4K4

| Inhibitor | Type | IC50 (Kinase Assay) | IC50 (Cell-based Assay) | Citation(s) |

| GNE-495 | Selective MAP4K4 Inhibitor | 3.7 nM | Not specified | [1] |

| PF-06260933 | Selective MAP4K4 Inhibitor | 3.7 nM | 160 nM | [2] |

| DMX-5804 | Selective MAP4K4 Inhibitor | 3 nM | Not specified | [3] |

Core Upstream Regulatory Mechanisms

The activity of MAP4K4 is tightly controlled by a network of activating and inhibiting signals, including protein kinases, phosphatases, GTPases, and transcription factors.

Transcriptional Regulation

Tumor Necrosis Factor-alpha (TNF-α):

TNF-α is a pro-inflammatory cytokine that upregulates MAP4K4 expression. This regulation is primarily mediated through the TNF-α receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 signaling activates the transcription factors c-Jun and activating transcription factor 2 (ATF2), which in turn bind to the MAP4K4 promoter and enhance its transcription[4][5]. This creates a positive feedback loop where MAP4K4 can further potentiate TNF-α signaling[1][6].

p53:

The tumor suppressor protein p53 can directly regulate MAP4K4 expression. The MAP4K4 gene contains binding sites for p53, and upon cellular stress, p53 binding leads to the upregulation of MAP4K4 expression. This interaction suggests a role for MAP4K4 in modulating p53-induced apoptosis through the JNK signaling pathway.

Post-Translational Regulation

Transforming Growth Factor-β-activated Kinase (TAK1):

TAK1, a member of the MAP3K family, is a direct upstream kinase that can phosphorylate and activate MAP4K4[6]. This activation is a key step in propagating signals downstream to the JNK and p38 MAPK cascades.

Protein Phosphatase 2A (PP2A) and the STRIPAK Complex:

MAP4K4 activity is negatively regulated by the serine/threonine phosphatase PP2A. PP2A is part of a larger scaffolding complex known as the Striatin-interacting phosphatase and kinase (STRIPAK) complex, which includes striatin proteins (STRN3/4)[3][7]. The STRIPAK complex brings PP2A into proximity with MAP4K4, leading to its dephosphorylation and inactivation[1][8]. This inhibitory mechanism is crucial for controlling cellular processes such as Hippo signaling, which regulates cell growth and proliferation[7]. The interaction with the STRIPAK complex appears to be a central hub for integrating various signals to modulate MAP4K4 function[7][9].

RAP2 GTPase:

The small GTPase RAP2 is a key activator of MAP4K4, particularly in response to mechanical cues from the extracellular matrix. Under conditions of low matrix stiffness, RAP2 is activated (GTP-bound) and directly interacts with the C-terminal citron homology (CNH) domain of MAP4K4[1][2]. This interaction leads to the activation of MAP4K4's kinase activity, which then influences downstream pathways such as the Hippo signaling cascade by phosphorylating LATS1/2[10][11].

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key upstream regulatory pathways of MAP4K4.

TNF-α Induced Transcriptional Activation of MAP4K4

RAP2-Mediated Activation of MAP4K4

STRIPAK/PP2A-Mediated Inhibition of MAP4K4

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the upstream regulation of MAP4K4.

Kinase Assay for MAP4K4 Activity

This protocol is adapted from a LanthaScreen™ Eu Kinase Binding Assay, a common method for measuring kinase activity and inhibitor potency.

Objective: To measure the kinase activity of MAP4K4 and determine the IC50 of potential inhibitors.

Materials:

-

Recombinant MAP4K4 enzyme

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Fluorescently labeled substrate peptide

-

Europium-labeled anti-phospho-substrate antibody

-

Test compounds (inhibitors)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound. b. Add 5 µL of a solution containing MAP4K4 enzyme and the europium-labeled antibody in kinase buffer. c. Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol outlines the general steps for identifying interactions between MAP4K4 and its binding partners (e.g., components of the STRIPAK complex).

Objective: To determine if MAP4K4 physically interacts with a putative binding partner in a cellular context.

Materials:

-

Cells expressing tagged MAP4K4 (e.g., FLAG-MAP4K4) and the protein of interest.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

-

Antibody against the tag (e.g., anti-FLAG antibody).

-

Protein A/G magnetic beads.

-

Wash Buffer (Lysis buffer with lower detergent concentration).

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

-

Western blot apparatus and reagents.

Procedure:

-

Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer for 30 minutes on ice. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: a. Transfer the supernatant to a new tube. b. Add the anti-FLAG antibody to the lysate and incubate for 2-4 hours at 4°C with gentle rotation. c. Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: a. Resuspend the beads in elution buffer. b. Boil the samples for 5-10 minutes to elute the protein complexes.

-

Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a western blot using an antibody against the putative interacting protein.

Chromatin Immunoprecipitation (ChIP) for p53 Binding to the MAP4K4 Promoter

This protocol describes the general workflow for a ChIP experiment to verify the binding of the p53 transcription factor to the MAP4K4 gene promoter.

Objective: To determine if p53 directly binds to the promoter region of the MAP4K4 gene in vivo.

Materials:

-

Cells treated with a DNA-damaging agent to induce p53 activity.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

ChIP Lysis Buffer.

-

Sonication equipment.

-

Anti-p53 antibody and IgG control antibody.

-

Protein A/G magnetic beads.

-

ChIP Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer.

-

Proteinase K.

-

RNase A.

-

DNA purification kit.

-

qPCR reagents and primers for the MAP4K4 promoter region.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the chromatin overnight at 4°C with an anti-p53 antibody or an IgG control. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the predicted p53 binding sites in the MAP4K4 promoter to quantify the amount of immunoprecipitated DNA. Compare the enrichment with the IgG control.

Conclusion

The regulation of the MAP4K4 signaling cascade is a complex process involving a multitude of upstream signals that fine-tune its activity at both the transcriptional and post-translational levels. Key activators such as TNF-α, p53, and RAP2, along with the inhibitory action of the STRIPAK-PP2A complex, create a tightly controlled system that allows MAP4K4 to respond to a diverse range of cellular stimuli. A thorough understanding of these upstream regulatory mechanisms, supported by quantitative data and robust experimental validation, is essential for the continued development of therapeutic agents that can precisely modulate MAP4K4 activity for the treatment of various human diseases. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of MAP4K4 signaling.

References

- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 2. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells. | Broad Institute [broadinstitute.org]

- 5. Tumor necrosis factor alpha (TNFalpha) stimulates Map4k4 expression through TNFalpha receptor 1 signaling to c-Jun and activating transcription factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cooperation of Striatin 3 and MAP4K4 promotes growth and tissue invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells | eLife [elifesciences.org]

- 9. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAP2 Mediates Mechano-responses of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Downstream Targets of MAP4K4 Identified by Proteomics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the downstream targets of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator in diverse cellular processes. The information presented is based on proteomic and phosphoproteomic studies that have elucidated the complex signaling networks governed by MAP4K4. This document details its protein-protein interactions, direct substrates, and the broader signaling pathways affected, offering insights for research and therapeutic development.

Introduction to MAP4K4 Signaling

MAP4K4, a member of the Sterile 20-like serine/threonine kinase family, is a critical signaling node implicated in a wide range of physiological and pathological processes, including cell migration, proliferation, cytoskeletal organization, and inflammation.[1][2][3][4] Its dysregulation is linked to metabolic diseases, cardiovascular disorders, and cancer, making it a significant target for therapeutic intervention.[3][4] Proteomics-based approaches, such as affinity purification coupled with mass spectrometry (AP-MS) and quantitative phosphoproteomics, have been instrumental in mapping the MAP4K4 interactome and identifying its direct substrates, thereby revealing the molecular mechanisms underlying its diverse functions.[2][5]

The MAP4K4 Interactome and Downstream Effectors

Proteomic screens have identified a broad network of proteins that interact with MAP4K4, shedding light on its functional complexes and downstream signaling pathways. A significant finding is the interaction of MAP4K4 with the Striatin-interacting phosphatase and kinase (STRIPAK) complex, which plays a crucial role in regulating the Hippo signaling pathway.[2][6]

Key Interacting Proteins and Complexes

The following table summarizes key proteins and complexes identified as interacting with MAP4K4 through proteomic studies. These interactions are crucial for mediating the kinase's downstream effects.

| Interacting Protein / Complex | Function / Pathway | Significance of Interaction | Reference |

| STRIPAK Complex | Hippo Signaling, Protein Dephosphorylation | STRN4, a core STRIPAK component, directly associates with MAP4K4. This interaction is critical for MAP4K4-mediated regulation of the Hippo pathway kinases LATS1/2. | [2][6] |

| Mixed Lineage Kinase 3 (MLK3) | JNK Signaling Pathway | MAP4K4 interacts with and phosphorylates MLK3, promoting its activity and downstream signaling, which is implicated in pancreatic cancer cell proliferation and migration. | [1][4] |

| Actin-Related Protein 2 (ARP2) | Cytoskeletal Dynamics | MAP4K4 directly binds to and phosphorylates ARP2, a component of the ARP2/3 complex, to control actin polymerization and cell motility. | [1][7] |

| Ezrin, Radixin, Moesin (ERM) family | Cytoskeletal Organization | MAP4K4 regulates ERM protein phosphorylation, influencing their role in linking the actin cytoskeleton to the plasma membrane and promoting invasive cell structures. | [1][7] |

| Sodium-Proton Exchanger 1 (NHE1) | Ion Transport, Cell Volume Regulation | The murine homolog of MAP4K4 (NIK) was first identified as an NHE1 interactor, phosphorylating its C-terminal domain to regulate its activity. | [1] |

| RAP2 GTPase | Hippo Signaling | Under low matrix stiffness, the small GTPase RAP2 is activated and interacts with MAP4K4, leading to the activation of the Hippo pathway. | [1][7] |

Note: This table is a summary of key interactors. Comprehensive lists of proteins identified in specific proteomic screens are typically available in the supplementary materials of the cited publications.

MAP4K4-STRIPAK Signaling Pathway Diagram

The following diagram illustrates the pivotal interaction between MAP4K4 and the STRIPAK complex in the regulation of the Hippo signaling pathway.

Direct Substrates of MAP4K4 Identified by Phosphoproteomics

Quantitative phosphoproteomics allows for the identification of proteins that are directly phosphorylated by a kinase in response to its activation. Studies using constitutively active mutants of MAP4K4 or comparing wild-type versus knockout/knockdown models have identified numerous potential substrates, confirming its role in diverse pathways.[8][9][10]

Summary of Phosphoproteomic Data

The table below lists representative substrates of MAP4K4 whose phosphorylation is altered upon MAP4K4 activation. The precise fold-change and p-values are study-dependent and can be found in the source publications.

| Putative Substrate | Biological Process | Evidence | Reference |

| FARP1 | Neurite Outgrowth | Identified as a top candidate in a combined phosphoproteomic and kinase assay screen. | [1] |

| VASP | F-actin Elongation, Cell Motility | Directly phosphorylated on T157 by MAP4K4, a process dependent on the MAP4K4-STRIPAK complex. | [1] |

| ARP2 | Actin Polymerization | Phosphorylated on T237/T238 by MAP4K4, locking the ARP2/3 complex in an active state. | [1] |

| Ubiquitin | DNA Damage Response | Phosphorylated on T66 in a MAP4K4/6/7-dependent manner in response to low matrix stiffness, preventing efficient DNA repair. | [1] |

| TCP8-like (TCP8) | Transcription (in plants) | Validated as a direct substrate of a plant MPK4 (a MAP4K4 ortholog) via in vitro kinase assay following phosphoproteomic screen. | [8][9] |

| TAP46-like (TAP46) | PP2A Regulation (in plants) | Validated as a direct substrate of a plant MPK4 via in vitro kinase assay. | [8][9] |

Note: This table highlights validated or high-confidence substrates. Large-scale phosphoproteomic studies often identify hundreds of potential substrates whose phosphorylation changes significantly, requiring further validation.

Experimental Protocols

The identification of MAP4K4 targets relies on precise and complex methodologies. Below are generalized protocols for the key proteomic techniques employed.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Interactor Identification

This method is used to isolate a protein of interest (the "bait," e.g., MAP4K4) along with its binding partners (the "prey").[11][12]

-

Vector Construction and Cell Line Generation:

-

The cDNA of MAP4K4 is cloned into a mammalian expression vector containing an affinity tag (e.g., SFB - S-protein, FLAG, Biotin).

-

The construct is introduced into a suitable cell line (e.g., HEK293T) to generate a stable cell line that expresses the tagged MAP4K4 protein. A control cell line expressing the tag alone is also created.

-

-

Cell Culture and Lysis:

-

The stable cell lines are cultured in large quantities.

-

Cells are harvested and lysed in a non-denaturing lysis buffer containing detergents (e.g., Triton X-100) and protease/phosphatase inhibitors to preserve protein complexes.

-

-

Affinity Purification:

-

The cell lysate is cleared by centrifugation.

-

The supernatant is incubated with an affinity resin that specifically binds the tag (e.g., streptavidin beads for a biotin tag, anti-FLAG beads for a FLAG tag).

-

The beads are washed multiple times with increasingly stringent wash buffers to remove non-specific binders.

-

-

Elution and Sample Preparation for MS:

-

The bound protein complexes are eluted from the beads, often by using a competing peptide or a denaturing buffer.

-

The eluted proteins are resolved briefly on an SDS-PAGE gel (in-gel digestion) or processed directly (in-solution digestion).

-

Proteins are digested into smaller peptides using an enzyme, typically trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

The MS/MS spectra are searched against a protein database to identify the peptides and, by inference, the proteins in the complex.

-

Quantitative analysis and statistical modeling (e.g., comparing MAP4K4 purifications to control purifications) are used to distinguish true interactors from background contaminants.[6][12]

-

Protocol 2: Quantitative Phosphoproteomics for Substrate Identification

This workflow aims to identify and quantify changes in protein phosphorylation that are dependent on MAP4K4 activity.[10][13][14]

-

Experimental System Setup:

-

An experimental system is established where MAP4K4 activity can be modulated. This can involve:

-

-

Protein Extraction and Digestion:

-

Proteins are extracted from the different experimental conditions (e.g., MAP4K4-CA vs. MAP4K4-IN) using a denaturing buffer containing urea to ensure complete solubilization and denaturation.

-

Proteins are reduced, alkylated, and digested into peptides with trypsin.

-

-

Isobaric Labeling (e.g., TMT):

-

Peptides from each condition are chemically labeled with isobaric mass tags (e.g., TMT, iTRAQ). These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification of peptides from different samples in a single MS run.[13][14]

-

The labeled peptide samples are combined into a single mixture.

-

-

Phosphopeptide Enrichment:

-

LC-MS/MS Analysis:

-

The enriched phosphopeptides are analyzed by high-resolution LC-MS/MS.

-

The instrument performs an MS1 scan to measure the mass-to-charge ratio of the intact phosphopeptides and then an MS/MS (or MS3) scan to fragment the peptides for sequence identification and to generate the quantitative reporter ions from the isobaric tags.

-

-

Data Analysis:

-

The MS data is processed to identify phosphopeptide sequences and localize the phosphorylation sites.

-

The reporter ion intensities are used to calculate the relative abundance of each phosphopeptide across the different conditions.

-

Statistical analysis is performed to identify phosphosites that show a significant change in abundance dependent on MAP4K4 activity, revealing them as potential substrates.

-

Conclusion and Future Directions

Proteomic and phosphoproteomic approaches have been essential in deconstructing the complex signaling network downstream of MAP4K4. The identification of key interactors like the STRIPAK complex and direct substrates such as ARP2 and VASP has provided a mechanistic basis for MAP4K4's role in regulating fundamental cellular processes like the Hippo pathway and cytoskeletal dynamics.[1][2][6] These findings establish MAP4K4 as a multifaceted kinase and a high-value target for drug development in oncology and metabolic disease.

Future research will likely focus on expanding the map of MAP4K4 targets in different cellular contexts and disease states using more advanced proteomic techniques. Integrating these datasets with other 'omics' data will be crucial for a systems-level understanding of MAP4K4 function and for the development of targeted therapies that can modulate its activity with high precision.

References

- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 2. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic characterization of MPK4 signaling network and putative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of MAPK Substrates Using Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MAP4K4-IN-3: A Tool for Interrogating Neurodegenerative Disease Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as a therapeutic target in neurodegenerative diseases, with a specific focus on the use of its inhibitor, MAP4K4-IN-3, as a critical research tool.

Introduction: MAP4K4 in the Neurodegenerative Landscape

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-Like/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase belonging to the Sterile 20 (STE20) protein family.[1] It functions as an upstream regulator within MAPK signaling cascades, which are crucial for transducing extracellular signals into cellular responses.[2][3] While ubiquitously expressed, MAP4K4 shows enhanced expression in the brain and has been implicated in a variety of cellular processes, including stress responses, inflammation, and apoptosis.[1][2]

Recent research has identified MAP4K4 as a key regulator of motor neuron degeneration.[4][5][6] Its activation is an early event in cellular stress models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), preceding neuronal death.[4][5][7] Consequently, the inhibition of MAP4K4 has emerged as a promising therapeutic strategy, making specific inhibitors like this compound invaluable tools for studying disease mechanisms and validating this target.[7][8] Studies have also suggested a role for MAP4K4 in the pathology of Alzheimer's Disease (AD) and Parkinson's Disease (PD), primarily through its involvement in stress-activated protein kinase (SAPK) pathways, including the JNK and p38 cascades.[9][10][11][12]

This compound: A Selective Chemical Probe

This compound is a potent and selective small molecule inhibitor of MAP4K4. Its utility lies in its ability to specifically block the kinase activity of MAP4K4, allowing researchers to dissect its downstream signaling effects in various experimental models.

Quantitative Inhibitor Profile

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays, demonstrating high potency.

| Inhibitor | Target | Assay Type | IC50 | Source |

| This compound | MAP4K4 | Kinase Assay | 14.9 nM | [13][14][15][16] |

| This compound | MAP4K4 | Cell Assay | 470 nM | [13][14][15][16] |

Core Signaling Pathways in Neurodegeneration

Inhibition of MAP4K4 confers neuroprotection through two primary, interconnected mechanisms: the attenuation of apoptosis and the activation of autophagy.[1][4][5]

Attenuation of the JNK-c-Jun Apoptotic Pathway

MAP4K4 signaling directly promotes programmed cell death (apoptosis) in stressed neurons. It acts upstream of the JNK pathway, leading to the phosphorylation and activation of the transcription factor c-Jun, a key mediator of apoptosis.[1][8] By inhibiting MAP4K4, this compound effectively blocks this death signaling cascade.[1][8]

Activation of FoxO1-Mediated Autophagy

A key protective mechanism afforded by MAP4K4 inhibition is the activation of autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles.[1][4] This is particularly relevant in neurodegenerative diseases characterized by toxic protein aggregates, such as mutant SOD1 in ALS.[7] Inhibition of MAP4K4 leads to the activation of the transcription factor FoxO1, which promotes the autophagic process, thereby enhancing the clearance of these toxic proteins.[1][4]

Experimental Protocols and Workflow

This compound can be used in a variety of in vitro models to probe the function of MAP4K4. The following provides a generalized protocol for assessing its neuroprotective effects on cultured motor neurons derived from patient iPSCs or mouse models (e.g., SOD1-G93A).

General Experimental Workflow

The workflow for testing the efficacy of this compound typically involves culturing neurons, inducing a disease-relevant stress, treating with the inhibitor, and assessing outcomes related to cell survival, neurite integrity, and specific pathway markers.

Detailed Methodology: In Vitro Neuroprotection Assay

Objective: To determine if this compound protects cultured motor neurons from stress-induced cell death and neurite degeneration.

1. Materials and Reagents:

-

Cells: iPSC-derived motor neurons from ALS patients (e.g., carrying SOD1 mutations) or primary motor neurons from mouse models.[7]

-

This compound: Stock solution prepared in DMSO (e.g., 10 mM).[13]

-

Culture Medium: Appropriate neuronal culture medium with supplements.

-

Stress Inducer: Medium lacking essential trophic factors (for withdrawal experiments) or glutamate (for excitotoxicity).

-

Assay Reagents:

-

Primary antibodies: anti-MAP4K4, anti-phospho-JNK, anti-phospho-c-Jun, anti-cleaved-caspase-3, anti-β-III-Tubulin (for neurites), anti-LC3B (for autophagy).

-

Secondary antibodies: Appropriate fluorescently-conjugated antibodies.

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

TUNEL assay kit for apoptosis detection.

-

Lysis buffer for Western blotting.

-

2. Experimental Procedure:

-

Cell Plating: Plate motor neurons at a suitable density in multi-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine and laminin). Allow cells to adhere and extend neurites for several days.

-

Preparation of Inhibitor: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 100 nM to 5 µM). Prepare a vehicle control containing the same final concentration of DMSO.

-

Induction of Stress & Treatment:

-

Aspirate the standard culture medium.

-

Wash cells gently with a base medium.

-

Add the stress-inducing medium (e.g., trophic factor-free medium) containing either the vehicle control or the desired concentration of this compound.

-

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for a predetermined period (e.g., 48-72 hours).

3. Endpoint Analysis:

-

Immunofluorescence for Neurite Integrity and Apoptosis:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with Triton X-100 and block with serum.

-

Incubate with primary antibodies (e.g., anti-β-III-Tubulin) overnight at 4°C.

-

Incubate with fluorescent secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Image using a high-content imager or fluorescence microscope. Quantify neurite length and number per neuron using analysis software (e.g., ImageJ). A TUNEL assay can be performed concurrently to label apoptotic cells.

-

-

Western Blot for Pathway Modulation:

-

Lyse cells and determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe membranes with primary antibodies against p-JNK, p-c-Jun, LC3B-II, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

-

Cell Viability Assay:

-

Add a cell viability reagent (e.g., CellTiter-Glo) to the wells according to the manufacturer's instructions.

-

Measure luminescence using a plate reader. Express results as a percentage of the viability of non-stressed control cells.

-

Conclusion and Future Directions

MAP4K4 is a critical mediator of neuronal death in models of neurodegenerative diseases, particularly ALS.[1][8] The specific inhibitor this compound serves as an essential chemical probe to explore the underlying mechanisms of this degeneration. Its use in cell-based assays has demonstrated that MAP4K4 inhibition can robustly protect motor neurons by concurrently blocking apoptosis and enhancing the clearance of toxic protein aggregates through autophagy.[1][4][5]

Key questions remain that can be addressed using tools like this compound and next-generation analogs:

-

In Vivo Efficacy: Translating these in vitro findings into animal models of neurodegenerative diseases is a critical next step.[7]

-

Broader Applications: Determining the protective effects of MAP4K4 inhibition in other neurodegenerative contexts, such as models for Alzheimer's, Parkinson's, and Spinal Muscular Atrophy, is a key area for future research.[1]

-

Upstream Activation: The precise mechanisms that activate MAP4K4 in stressed neurons are still not fully understood, though stimulation by TNFα is a potential pathway.[1][4]

References

- 1. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. alsnewstoday.com [alsnewstoday.com]

- 8. MAP4K4 Activation Mediates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Validation of Aging-Related Genes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microglia Mediate the Occurrence and Development of Alzheimer’s Disease Through Ligand-Receptor Axis Communication [frontiersin.org]

- 11. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]

- 12. The role of mitogen-activated protein kinase pathways in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. universalbiologicals.com [universalbiologicals.com]

- 16. abmole.com [abmole.com]

Investigating the impact of Map4K4-IN-3 on insulin signaling

An In-Depth Technical Guide on the Impact of Map4K4-IN-3 on Insulin Signaling

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine protein kinase, is emerging as a significant regulator in metabolic diseases.[1][2] Initially identified for its role in the JNK signaling pathway, recent studies have highlighted its function as a negative regulator of insulin-mediated glucose transport.[1][3] Genetic knockdown and small-molecule inhibition of MAP4K4 have shown protective effects in mouse models of obesity, insulin resistance, and atherosclerosis.[1] this compound is a potent and selective inhibitor of MAP4K4, serving as a critical tool for investigating the therapeutic potential of targeting this kinase in metabolic disorders.[4][5] This document provides a comprehensive technical overview of the impact of this compound on insulin signaling, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound

This compound has been characterized as a highly potent inhibitor of its target kinase. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 14.9 nM | Kinase Assay | [4][5] |

| IC50 | 470 nM | Cell Assay | [4][5] |

Note: The difference in IC50 values between the biochemical kinase assay and the cell-based assay is expected, reflecting factors such as cell permeability, target engagement in a complex cellular environment, and potential off-target effects.

MAP4K4's Role in Attenuating Insulin Signaling

Studies in various models have demonstrated that MAP4K4 acts as an attenuator of insulin signaling.[6] Its inhibition or deletion leads to improved insulin sensitivity. In diet-induced obese mice, inducible whole-body deletion of Map4k4 resulted in lower fasting blood glucose and enhanced insulin signaling to AKT in critical metabolic tissues like the liver and adipose tissue.[6] Silencing MAP4K4 in human primary skeletal muscle cells was found to prevent TNFα-induced insulin resistance, and in myotubes from type 2 diabetes patients, it restored insulin sensitivity and glucose uptake to normal levels.[1] This suggests that MAP4K4 is a key node linking inflammation and obesity-associated insulin resistance.[1]

The diagram below illustrates the proposed mechanism by which MAP4K4 negatively regulates the canonical insulin signaling pathway.

References

- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Promotes Obesity-induced Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inducible Deletion of Protein Kinase Map4k4 in Obese Mice Improves Insulin Sensitivity in Liver and Adipose Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

MAP4K4: A Critical Regulator of Tumor Cell Invasion and Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase belonging to the Ste20 family, has emerged as a significant player in the progression of multiple cancers.[1] Overexpressed in a variety of solid tumors, including pancreatic, lung, colorectal, and ovarian cancers, elevated MAP4K4 levels frequently correlate with poor patient prognosis, increased tumor size, and a higher incidence of metastasis.[1][2] This technical guide provides a comprehensive overview of the current understanding of MAP4K4's involvement in tumor cell invasion and metastasis, detailing its intricate signaling networks, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of cancer metastasis and develop novel therapeutic interventions.

Introduction to MAP4K4 in Cancer

MAP4K4, also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a key upstream regulator of multiple signaling pathways that converge to control fundamental cellular processes such as proliferation, adhesion, and migration.[3][4] Its dysregulation in cancer cells contributes significantly to the acquisition of an invasive and metastatic phenotype.[5] The kinase activity of MAP4K4 is central to its pro-metastatic functions, influencing the reorganization of the actin cytoskeleton, the dynamics of focal adhesions, and the activity of key transcription factors involved in cell motility.[6][7] This guide will delve into the specific molecular mechanisms through which MAP4K4 exerts these effects.

MAP4K4 Signaling Pathways in Invasion and Metastasis

MAP4K4's influence on tumor cell invasion and metastasis is mediated through a complex network of signaling pathways. These pathways often involve the activation of downstream kinases and the regulation of cytoskeletal components. The following sections and diagrams illustrate the core signaling axes regulated by MAP4K4.

The MAP4K4-JNK Signaling Axis

A well-established downstream effector of MAP4K4 is the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] Activation of this pathway by MAP4K4 is a crucial driver of cancer cell migration and invasion.[8]

Regulation of the Hippo Pathway

Intriguingly, MAP4K4 also plays a role in the Hippo tumor suppressor pathway, adding a layer of complexity to its function in cancer.[2][9] While the Hippo pathway is generally considered to be anti-proliferative, MAP4K4's interaction with this pathway appears to be context-dependent. MAP4K4 can phosphorylate and activate LATS1/2, core kinases in the Hippo pathway, which in turn phosphorylate and inhibit the transcriptional co-activators YAP and TAZ.[10][11]

Control of the Actin Cytoskeleton and Focal Adhesions

A primary mechanism by which MAP4K4 promotes cell migration and invasion is through its regulation of the actin cytoskeleton and focal adhesions.[6][7] This involves the phosphorylation of key proteins that modulate actin dynamics and the turnover of adhesive structures.

Quantitative Data on MAP4K4's Role in Invasion and Metastasis

Numerous studies have provided quantitative evidence supporting the critical role of MAP4K4 in promoting tumor cell invasion and metastasis. The following tables summarize key findings from the literature.

Table 1: Impact of MAP4K4 Expression on Patient Survival

| Cancer Type | Number of Patients | High MAP4K4 Expression Correlation | Hazard Ratio (HR) for Overall Survival | p-value | Reference |

| Gastric Cancer (MSI) | 68 (TCGA), 68 (ACRG) | Poorer Overall and Disease-Free Survival | 4.2 (TCGA), 3.2 (ACRG) | 0.0059 (TCGA), 0.0112 (ACRG) | [6] |

| Acute Myeloid Leukemia | 151 | Favorable Overall Survival | 0.598 | 0.022 | [8] |

Table 2: Effects of MAP4K4 Inhibition/Knockdown on Invasion and Migration

| Cell Line | Cancer Type | Method of Inhibition | Assay | Quantitative Effect | Reference |

| BGC-823 | Gastric Cancer | shRNA | Matrigel Invasion Assay | 56% reduction in invading cells | [12] |

| SKOV-3 | Ovarian Carcinoma | siRNA | Wound Healing Assay | Potent blockage of migration | [8] |

| A431 | Epidermoid Carcinoma | GNE-495 (1.0 µM) | Cluster Migration Assay | Blocked migration | [7] |

| Capan-1 | Pancreatic Cancer | GNE-495 | Cell Migration Assay | Significant inhibition of migration | [13] |

Table 3: IC50 Values of MAP4K4 Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| GNE-495 | Capan-1 | Pancreatic Cancer | Not specified, effective at 2µM | [13] |

| GNE-495 | A431 | Epidermoid Carcinoma | Effective at 1.0 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MAP4K4 in tumor cell invasion and metastasis.

shRNA-Mediated Knockdown of MAP4K4

This protocol describes the use of lentiviral vectors to deliver short hairpin RNA (shRNA) targeting MAP4K4 for stable gene knockdown in cancer cell lines.

Workflow Diagram:

Detailed Protocol:

-

shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the coding region of human MAP4K4. A non-targeting scrambled shRNA should be used as a negative control. Synthesize and clone these sequences into a lentiviral expression vector (e.g., pLKO.1-puro).

-

Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.

-

Viral Harvest and Titration: Harvest the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and determine the viral titer.

-

Transduction of Target Cells: Seed the target cancer cells and transduce them with the lentiviral particles at a multiplicity of infection (MOI) optimized for each cell line.

-

Selection of Stable Knockdown Cells: 24 hours post-transduction, select for stably transduced cells by adding an appropriate concentration of puromycin to the culture medium.

-

Validation of Knockdown: After selection, expand the resistant cell populations and validate the knockdown of MAP4K4 at both the mRNA (by quantitative real-time PCR) and protein (by Western blotting) levels.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Detailed Protocol:

-

Chamber Preparation: Rehydrate Transwell inserts with an 8.0 µm pore size polycarbonate membrane with serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify.

-

Cell Preparation: Culture the cancer cells (both control and MAP4K4 knockdown/inhibitor-treated) to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Seed the prepared cells into the upper chamber of the Matrigel-coated Transwell inserts.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for a period optimized for the specific cell line (typically 24-48 hours) to allow for invasion.

-

Fixation and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of stained, invaded cells in multiple random fields under a microscope. The results are typically expressed as the average number of invaded cells per field or as a percentage of the control.

In Vivo Metastasis Model

This protocol describes a subcutaneous tumor model to assess the effect of MAP4K4 on spontaneous metastasis in mice.

Detailed Protocol:

-

Cell Preparation: Harvest control and MAP4K4-knockdown cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

-

Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor the growth of the primary tumor by measuring its dimensions with calipers at regular intervals.

-

Tumor Resection (Optional): Once the primary tumor reaches a predetermined size, it can be surgically resected to allow for the development of distant metastases.

-

Metastasis Assessment: At the end of the experiment, euthanize the mice and carefully dissect organs such as the lungs and liver.

-

Quantification of Metastases: Metastatic nodules on the surface of the organs can be counted visually. For a more detailed analysis, the organs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) to identify and quantify micrometastases.

Conclusion and Future Directions

The evidence overwhelmingly points to MAP4K4 as a pro-metastatic kinase that plays a pivotal role in the invasion and spread of various cancers. Its multifaceted regulation of key signaling pathways, including the JNK and Hippo pathways, and its direct influence on the cellular machinery of migration make it an attractive therapeutic target. The development of specific MAP4K4 inhibitors, such as GNE-495, holds promise for novel anti-metastatic therapies.[3][13]

Future research should focus on further elucidating the context-dependent roles of MAP4K4 in different tumor types and its interplay with other signaling networks within the tumor microenvironment. A deeper understanding of the upstream regulators of MAP4K4 in cancer is also crucial for developing more effective and targeted therapeutic strategies. Furthermore, the identification of predictive biomarkers will be essential for selecting patients who are most likely to benefit from MAP4K4-targeted therapies. The continued investigation of this complex kinase will undoubtedly pave the way for innovative approaches to combat cancer metastasis.

References

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 3. Frontiers | Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics [frontiersin.org]

- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Role of MAP4K4 in Focal Adhesion Dynamics and Regulation of Cell Migration of Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small interfering RNA screen for modulators of tumor cell motility identifies MAP4K4 as a promigratory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Map4K4-IN-3 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that is a member of the Sterile-20 (STE20) family. MAP4K4 is a critical upstream regulator of several signaling pathways, including the c-Jun N-terminal kinase (JNK), p38 MAP kinase, and Extracellular signal-regulated kinase (ERK) pathways. Its involvement in a wide array of cellular processes such as cell proliferation, migration, inflammation, and apoptosis has implicated it as a therapeutic target in various diseases, including cancer and metabolic disorders. Map4K4-IN-3 is a potent and selective inhibitor of MAP4K4, making it a valuable tool for studying its biological functions and for therapeutic development.

This document provides detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against MAP4K4.

Data Presentation

The inhibitory activity of this compound against MAP4K4 and other related kinases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the compound.

| Kinase | IC50 (nM) | % Inhibition @ 1µM |

| MAP4K4 | 14.9 [1][2][3] | - |

| MAP4K2 | - | 75.2%[4] |

| MAP4K5 | - | 63.6%[4] |

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the affinity of inhibitors for MAP4K4.[1] The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.

Materials and Reagents:

-

MAP4K4 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

This compound (or other test compounds)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

-

DMSO

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting at a high concentration (e.g., 100 µM).

-

Reagent Preparation:

-

Prepare the 3X Kinase/Antibody solution by diluting the MAP4K4 enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A.

-

Prepare the 3X Tracer solution by diluting the kinase tracer in 1X Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 5 µL of the 3X Kinase/Antibody solution to each well.

-

Add 5 µL of the 3X Tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Measure the emission at two wavelengths (e.g., acceptor emission at 665 nm and donor emission at 615 nm).

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedure, the following diagrams are provided.

Caption: MAP4K4 Signaling Pathways.

Caption: In Vitro Kinase Assay Workflow.

References

Protocol for In Vivo Administration of MAP4K4 Inhibitors in Mice: A Representative Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vivo administration of MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) inhibitors in mice. Due to the limited availability of published specific protocols for MAP4K4-IN-3 in murine models, this guide is based on established methodologies for other potent and selective MAP4K4 inhibitors, such as PF-6260933 and DMX-5804.[1][2] This comprehensive guide includes information on vehicle formulation, dosing, and administration routes, as well as a summary of reported pharmacokinetic and pharmacodynamic data. The provided protocols and data are intended to serve as a valuable resource for researchers designing and conducting in vivo studies with MAP4K4 inhibitors.

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, cancer, and cardiovascular diseases.[1][3] Preclinical research and drug development efforts are actively exploring the therapeutic potential of small molecule inhibitors targeting MAP4K4. This document outlines a representative protocol for the in vivo administration of MAP4K4 inhibitors in mice, compiled from published studies on well-characterized compounds.

MAP4K4 Signaling Pathway

MAP4K4 is involved in multiple signaling cascades that regulate a diverse range of cellular processes, including inflammation, cell migration, and apoptosis. The following diagram illustrates a simplified signaling pathway involving MAP4K4.

Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and other representative MAP4K4 inhibitors.

Table 1: In Vitro Potency of MAP4K4 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | MAP4K4 | 14.9 | Kinase Assay | [4] |

| MAP4K4 | 470 | Cell Assay | [4] | |

| PF-6260933 | MAP4K4 | - | - | [1] |

| DMX-5804 | MAP4K4 | - | - | [2] |

Table 2: In Vivo Data for MAP4K4 Inhibitors in Rodent Models

| Compound | Species | Dose | Route | Frequency | Key Findings | Reference |

| This compound | Rat | 25 mg/kg | Oral | b.i.d. | Weight loss, increased body temperature, increased heart rate. | [4] |

| PF-6260933 | Mouse (ob/ob) | 10 mg/kg | Oral | b.i.d. | Significant improvement in fasting hyperglycemia (44% reduction in blood glucose). | [1] |

| PF-6260933 | Mouse | 15 mg/kg | Oral | Single dose | >90% inhibition of LPS-induced plasma TNFα levels. | [1] |

| DMX-5804 | Mouse | 50 mg/kg | Oral | Twice, 10h apart | Reduced infarct size in a myocardial infarction model. | [2] |

Experimental Protocols

The following are representative protocols for the preparation and administration of MAP4K4 inhibitors to mice, based on published methodologies for compounds like PF-6260933 and DMX-5804.

Materials

-

MAP4K4 Inhibitor (e.g., this compound)

-

Vehicle components (e.g., DMSO, PEG400, Solutol HS 15, sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Appropriate mouse strain for the intended study

Vehicle Formulation

Note: The solubility of this compound is reported to be poor in aqueous solutions. A common approach for oral administration of poorly soluble compounds is to use a co-solvent system. The following is a representative vehicle formulation. It is crucial to determine the optimal vehicle for this compound through solubility and stability testing.

Representative Vehicle (e.g., for PF-6260933): A formulation suitable for oral gavage can be prepared using a mixture of solvents. While a specific vehicle for PF-6260933 was not detailed in the provided search results, a common vehicle for oral administration of similar small molecules is a solution of 10% DMSO, 40% PEG400, and 50% sterile water.

Preparation Steps:

-

Weigh the required amount of the MAP4K4 inhibitor in a sterile microcentrifuge tube.

-

Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

-

Add the required volume of PEG400 and vortex to mix thoroughly.

-

Finally, add the sterile water and vortex until a clear, homogeneous solution is obtained.

-

Prepare the vehicle control solution using the same solvent ratios without the inhibitor.

Dosing and Administration

Dose Selection: The appropriate dose will depend on the specific research question, the mouse model used, and the efficacy and toxicity profile of the compound. Based on the data for PF-6260933, a starting dose in the range of 10-15 mg/kg could be considered for efficacy studies in mice.[1] However, given the adverse effects of this compound observed in rats at 25 mg/kg, a dose-ranging study to determine the maximum tolerated dose (MTD) in mice is highly recommended.

Administration Protocol (Oral Gavage):

-

Acclimate the mice to handling and the gavage procedure for several days before the start of the experiment.

-

Calculate the required volume of the dosing solution for each mouse based on its body weight. A typical dosing volume for oral gavage in mice is 5-10 µL/g of body weight.

-

Gently restrain the mouse and insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.

-

Slowly administer the calculated volume of the dosing solution.

-

Monitor the mouse for any signs of distress during and after the procedure.

-

For studies requiring chronic administration, repeat the dosing as per the experimental design (e.g., once or twice daily).

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using a MAP4K4 inhibitor in a mouse model of disease.

References

- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]